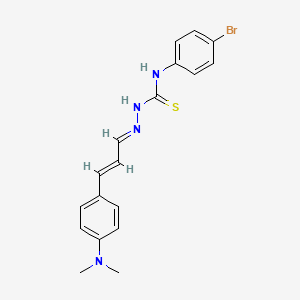
Caii-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caii-IN-2, also known as compound 3g, is a thiosemicarbazide derivative and a potent, selective inhibitor of carbonic anhydrase II (CA-II). Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and protons. This compound has shown significant potential in research related to carbonic anhydrase-related biological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Caii-IN-2 involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Caii-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiosemicarbazides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Caii-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
Caii-IN-2 exerts its effects by selectively inhibiting carbonic anhydrase II. The compound binds to the active site of the enzyme, where it interacts with the zinc ion and key amino acid residues. This interaction prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby reducing the formation of bicarbonate and protons. The inhibition of carbonic anhydrase II affects various physiological processes, including pH regulation, ion transport, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.
Brinzolamide: Another topical carbonic anhydrase inhibitor with similar applications to dorzolamide.
Uniqueness of Caii-IN-2
This compound is unique due to its high selectivity and potency for carbonic anhydrase II compared to other inhibitors. Its thiosemicarbazide structure allows for specific interactions with the enzyme’s active site, resulting in effective inhibition. Additionally, this compound has shown potential in research applications beyond traditional therapeutic uses, making it a valuable tool for studying carbonic anhydrase-related biological processes .
Propriétés
Formule moléculaire |
C18H19BrN4S |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+ |
Clé InChI |
FVKZOEVVROLPGC-LLDJEOIGSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















